molecular formula C6H3ClN2O3 B12330863 6-Chloro-4-nitro-pyridine-3-carbaldehyde

6-Chloro-4-nitro-pyridine-3-carbaldehyde

Cat. No.: B12330863
M. Wt: 186.55 g/mol
InChI Key: SCVZLIBVQKLDNO-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position, and an aldehyde group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-nitro-pyridine-3-carbaldehyde typically involves the nitration of 6-chloro-3-pyridinecarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-nitro-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 6-Chloro-4-nitro-pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-4-amino-pyridine-3-carbaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-nitro-pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceutical agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-pyridine-3-carbaldehyde depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the chloro and nitro substituents, making it less reactive in certain chemical reactions.

    6-Chloro-pyridine-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-pyridine-3-carbaldehyde:

Uniqueness

6-Chloro-4-nitro-pyridine-3-carbaldehyde is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

6-chloro-4-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClN2O3/c7-6-1-5(9(11)12)4(3-10)2-8-6/h1-3H

InChI Key

SCVZLIBVQKLDNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)[N+](=O)[O-]

Origin of Product

United States

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